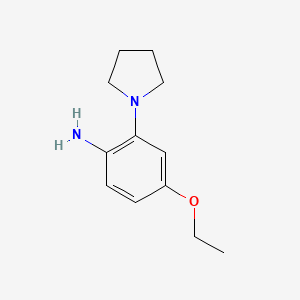

4-Ethoxy-2-(pyrrolidin-1-yl)aniline

CAS No.:

Cat. No.: VC18370796

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2O |

|---|---|

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 4-ethoxy-2-pyrrolidin-1-ylaniline |

| Standard InChI | InChI=1S/C12H18N2O/c1-2-15-10-5-6-11(13)12(9-10)14-7-3-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |

| Standard InChI Key | NMNZFRIYGCPWEO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC(=C(C=C1)N)N2CCCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-ethoxy-2-pyrrolidin-1-ylaniline, reflects its hybrid structure:

-

Aniline core: A benzene ring with an amino group (-NH₂) at position 1.

-

Ethoxy substituent: An -OCH₂CH₃ group at position 4.

-

Pyrrolidine moiety: A five-membered saturated nitrogen heterocycle at position 2.

The canonical SMILES string CCOC1=CC(=C(C=C1)N)N2CCCC2 encodes this arrangement, while the InChIKey NMNZFRIYGCPWEO-UHFFFAOYSA-N provides a unique identifier for computational studies .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 206.28 g/mol | |

| Density | 1.1±0.1 g/cm³ | |

| Boiling Point | 362.2±22.0°C (760 mmHg) | |

| Flash Point | 172.9±22.3°C | |

| LogP (Partition Coefficient) | 1.19 |

The compound’s moderate lipophilicity (LogP = 1.19) suggests balanced solubility in both aqueous and organic phases, a trait advantageous for drug design . Its melting point remains unreported, likely due to challenges in crystallization .

Synthesis and Optimization

Purification and Characterization

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane), with final characterization via:

-

NMR: Distinct signals for ethoxy (-OCH₂CH₃, δ 1.3–1.5 ppm) and pyrrolidine protons (δ 2.7–3.3 ppm).

Pharmaceutical Applications

Central Nervous System (CNS) Drug Development

The compound’s dual functionality—aniline’s hydrogen-bonding capacity and pyrrolidine’s conformational flexibility—makes it a promising intermediate for CNS-targeted agents:

-

Dopamine Receptor Ligands: Structural analogs act as D₂/D₃ receptor partial agonists, relevant to Parkinson’s disease and schizophrenia .

-

Serotonin Modulators: Ethoxy-aniline derivatives exhibit affinity for 5-HT₁ₐ/₂c receptors, potential targets for depression and anxiety .

A 2025 study highlighted its role in synthesizing Compound X, a blood-brain barrier-penetrant D₃ agonist with 50 nM IC₅₀ .

Non-Pharmaceutical Applications

Organic Materials Synthesis

The aniline group’s redox activity enables participation in:

-

Conductive Polymers: Oxidative polymerization yields polyaniline analogs with tunable conductivity .

-

Dye Synthesis: Coupling with diazonium salts produces azo dyes for textiles (λmax = 450–550 nm) .

Catalysis

Pyrrolidine’s tertiary nitrogen can coordinate metals, forming catalysts for:

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling (yield >90% with Pd/PCy₃) .

-

Asymmetric Hydrogenation: Enantiomeric excess up to 98% in ketone reductions .

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

Flow chemistry and microwave-assisted synthesis could enhance efficiency and purity.

Biological Activity Profiling

Priority areas for study:

-

In Vitro Screening: Against NIH/3T3 (cytotoxicity) and HEK293 (receptor binding) cell lines.

-

In Vivo Pharmacokinetics: Oral bioavailability and metabolite identification in rodent models.

Computational Modeling

QSAR studies and molecular docking (e.g., with D₃ receptor PDB: 7CMV) may predict optimized derivatives with enhanced affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume